Cas no 1804873-69-5 (Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate)

Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate
-
- インチ: 1S/C9H7F4NO3/c1-16-8(15)6-4(10)2-3-5(14)7(6)17-9(11,12)13/h2-3H,14H2,1H3
- InChIKey: IXUBGZROWFKPCV-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C(=C1C(=O)OC)OC(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 284
- トポロジー分子極性表面積: 61.6
- 疎水性パラメータ計算基準値(XlogP): 2.4
Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015008741-500mg |
Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate |
1804873-69-5 | 97% | 500mg |
823.15 USD | 2021-05-31 | |
Alichem | A015008741-1g |
Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate |
1804873-69-5 | 97% | 1g |
1,549.60 USD | 2021-05-31 | |
Alichem | A015008741-250mg |
Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate |
1804873-69-5 | 97% | 250mg |
494.40 USD | 2021-05-31 |
Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate 関連文献
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoateに関する追加情報
Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate (CAS No. 1804873-69-5): A Comprehensive Overview
Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate (CAS No. 1804873-69-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, exhibits promising potential in various biological and chemical applications. The presence of multiple functional groups, including an amino group, a fluoro substituent, and a trifluoromethoxy moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The compound's molecular structure, derived from benzoic acid derivatives, positions it as a candidate for exploration in drug discovery programs. Specifically, the fluoro and trifluoromethoxy substituents are known to enhance metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents. Recent studies have highlighted the role of such fluorinated aromatic compounds in modulating enzyme activity and receptor interactions, making them valuable tools in medicinal chemistry.
In the context of contemporary pharmaceutical research, Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate has been investigated for its potential applications in the development of small-molecule inhibitors. The amino group provides a site for further derivatization, allowing researchers to tailor the compound's properties for specific biological targets. For instance, it has been explored as a precursor in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
The significance of this compound is further underscored by its structural similarity to known bioactive molecules. By leveraging computational chemistry techniques, researchers can predict how Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate might interact with biological targets. This approach has accelerated the discovery process, enabling the rapid screening of thousands of compounds for their pharmacological potential.
Recent advancements in synthetic methodologies have also contributed to the growing interest in this compound. Techniques such as palladium-catalyzed cross-coupling reactions and fluorous chemistry have made it more feasible to produce complex derivatives of Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate with high efficiency and yield. These improvements have not only reduced costs but also opened new avenues for structural diversification.
The compound's stability under various conditions is another key attribute that makes it attractive for pharmaceutical applications. The presence of electron-withdrawing groups like the fluoro and trifluoromethoxy substituents enhances its resistance to degradation, ensuring that it remains effective over prolonged periods. This stability is particularly important for formulations intended for oral or injectable administration.
In addition to its synthetic appeal, Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate has shown promise in preclinical studies. Researchers have demonstrated its ability to modulate certain signaling pathways by interacting with specific enzymes and receptors. These findings suggest that it could be developed into a therapeutic agent with applications ranging from oncology to neurology.
The future direction of research on this compound is likely to focus on optimizing its pharmacokinetic properties and exploring new therapeutic indications. By integrating insights from structure-activity relationship studies with advanced computational modeling, scientists can refine the compound's design to enhance its efficacy and minimize potential side effects.
The broader impact of Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate extends beyond academic research. Its development reflects the ongoing efforts in the pharmaceutical industry to create innovative treatments for complex diseases. As synthetic chemistry continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
1804873-69-5 (Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate) 関連製品
- 2171447-47-3(2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid)
- 1690653-33-8(1-{6-methyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-yl}piperazine)
- 1806828-18-1(3-Bromo-5-cyano-4-(difluoromethyl)pyridine-2-sulfonamide)
- 1214326-94-9(2-bromo-3-chloro-5-fluoro-pyridine)
- 1820665-59-5(3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one)
- 1804428-20-3(2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride)
- 2229636-17-1(2-{bicyclo2.2.1hept-5-en-2-yl}-1-methylpiperazine)
- 1505872-13-8(4-(3-Fluoro-2-methoxyphenyl)oxane-2,6-dione)
- 2358506-16-6(1-(Acetamidomethyl)-2,2-difluorocyclopropane-1-carboxylic acid)
- 1798728-28-5(5,6-dichloro-N-[2-(piperidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide)




